
3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, also known as FMOX, is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In
科学的研究の応用
Synthesis and Biological Evaluation
The synthesis of oxadiazole derivatives, including structures similar to the compound , has been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, a study highlighted the synthesis of oxadiazole derivatives with promising anti-inflammatory and analgesic activities, as well as significant antibacterial and antifungal properties (Ramaprasad et al., 2013). Similarly, another study focused on the antimicrobial and antitubercular activity of isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating their efficacy against various microbial strains (Shingare et al., 2018).
Anticancer Potential
Oxadiazole derivatives have also been investigated for their anticancer properties. A study synthesized oxadiazole analogues and tested their antiproliferative activity against various human cancer cell lines, finding several compounds with higher selectivity towards specific types of cancer (Ahsan & Shastri, 2015). This suggests that modifications to the oxadiazole core, similar to the compound , could yield promising candidates for cancer therapy.
Materials Science Applications
In the field of materials science, oxadiazole derivatives have been explored for their potential in creating new materials with desirable properties. For instance, the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles revealed compounds with potential applications in optoelectronics due to their optical limiting behavior (Chandrakantha et al., 2011). Another study on new fluorinated poly(1,3,4-oxadiazole-ether-imide)s demonstrated the creation of polymers with high thermal stability, solubility in organic solvents, and potential for use in high-performance materials (Hamciuc et al., 2005).
特性
IUPAC Name |
3-(3-fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-8-11(7-16-14(17-8)20-2)13-18-12(19-21-13)9-4-3-5-10(15)6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRKSZKFUACLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

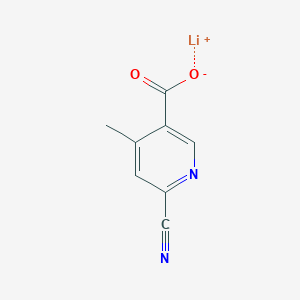
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)
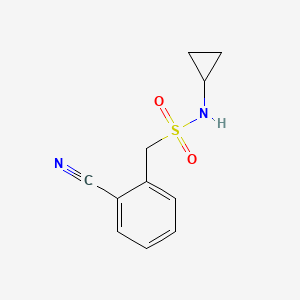
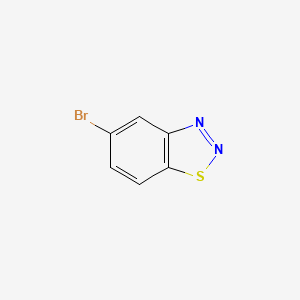
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)
![Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2680764.png)
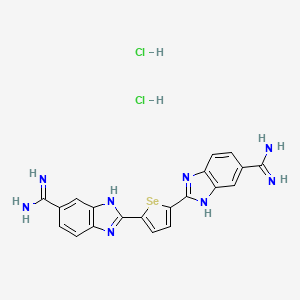
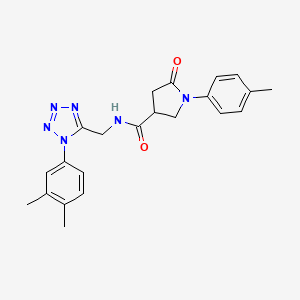
![4-[2-(2-Chlorophenoxy)ethyl]morpholine](/img/structure/B2680770.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)

![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)
![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)